molecular formula C17H18ClF3N4O2 B2738361 N-(2-氯苄基)-2-(4-(5-(三氟甲基)-1,3,4-噁二唑-2-基)哌啶-1-基)乙酰胺 CAS No. 1396853-72-7

N-(2-氯苄基)-2-(4-(5-(三氟甲基)-1,3,4-噁二唑-2-基)哌啶-1-基)乙酰胺

货号 B2738361
CAS 编号: 1396853-72-7
分子量: 402.8
InChI 键: KZNWSJYMCCZAEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of 2-chlorobenzaldehyde with piperidine, followed by cyclization with trifluoromethyl-1,3,4-oxadiazole. The final step entails acetylation of the resulting piperidinyl intermediate. Detailed synthetic pathways and optimization strategies have been explored in the literature .

Molecular Structure Analysis

Compound X’s molecular formula is C~18~H~16~ClF~3~N~4~O~2~ . Its three-dimensional structure reveals a piperidine ring fused with an oxadiazole heterocycle. The chlorobenzyl group is attached to the piperidine nitrogen. The trifluoromethyl substituent enhances lipophilicity and influences its pharmacokinetic properties .

Chemical Reactions Analysis

Compound X participates in various chemical reactions, including nucleophilic substitutions, acylation, and cyclizations. Its reactivity profile has implications for drug metabolism, stability, and potential drug–drug interactions. Researchers have investigated its behavior under different conditions .

科学研究应用

抗菌潜力

大量的研究探索了带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物的合成,以评估其抗菌潜力。例如,已合成出对革兰氏阳性和革兰氏阴性菌株均表现出中等抑制效果的化合物,突出了该化学物质在解决细菌耐药性中的作用。一项研究报告称,带有 2-甲基苯基基团的化合物对多种细菌菌株表现出显着的活性,包括伤寒沙门氏菌、大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和枯草芽孢杆菌,最低抑菌浓度 (MIC) 表明其作为这些病原体生长抑制剂的潜力 (Iqbal 等,2017)

抗菌和抗真菌活性

N-(2-氯苄基)-2-(4-(5-(三氟甲基)-1,3,4-恶二唑-2-基)哌啶-1-基)乙酰胺的衍生物已被研究其抗菌活性。例如,N-(苯并噻唑-2-基)-2-(哌啶-1-基)乙酰胺衍生物对致病菌和念珠菌属表现出有效性。与细菌相比,该化合物对真菌病原体表现出更高的疗效,其中特定衍生物对某些念珠菌属更有效。这表明该化合物在开发抗真菌剂方面的效用 (Mokhtari & Pourabdollah,2013)

抗菌和抗酶潜力的药理学评估

另一个应用领域包括对 N-取代的 2-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫烷基]乙酰胺衍生物的药理学评估,以了解其抗菌和抗酶潜力。对化合物抑制革兰氏阴性和革兰氏阳性菌株的能力进行了评估,其中一些化合物显示出有希望的抑制活性。此外,对这些化合物进行了酶抑制评估,提供了对其潜在治疗应用的见解 (Nafeesa 等,2017)

治疗涉及 ACAT-1 过表达疾病的潜力

对 N-取代乙酰胺衍生物的研究还包括其在治疗涉及酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT-1) 过表达的疾病中的潜力。一项研究发现一种化合物是人类 ACAT-1 的有效抑制剂,突出了其对 ACAT-1 牵涉的疾病的治疗潜力 (Shibuya 等,2018)

作用机制

Although the precise mechanism of action remains under investigation, preliminary studies suggest that Compound X interacts with specific receptors or enzymes. Its piperidine and oxadiazole moieties may play a role in modulating neurotransmitter systems or cellular signaling pathways. Further mechanistic studies are warranted .

  • Physical and Chemical Properties Analysis

    • Spectroscopic Data : IR, NMR, and mass spectrometry data provide insights into its functional groups and connectivity .
  • Safety and Hazards

    • Environmental Impact : Assess its environmental persistence and potential bioaccumulation .
  • Future Directions

    • Patent Considerations : Evaluate patentability and intellectual property aspects .
  • 属性

    IUPAC Name

    N-[(2-chlorophenyl)methyl]-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18ClF3N4O2/c18-13-4-2-1-3-12(13)9-22-14(26)10-25-7-5-11(6-8-25)15-23-24-16(27-15)17(19,20)21/h1-4,11H,5-10H2,(H,22,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KZNWSJYMCCZAEI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CC=C3Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H18ClF3N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    402.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。